A Comprehensive Technical Guide to the Solubility of 2-(2-Aminoethoxy)acetate in Organic Solvents
A Comprehensive Technical Guide to the Solubility of 2-(2-Aminoethoxy)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminoethoxy)acetate, also known as 8-Amino-3,6-dioxaoctanoic acid or Amino-PEG2-acetic acid, is a hydrophilic, bifunctional linker molecule increasingly utilized in pharmaceutical and biotechnology applications.[1][2] Its unique structure, featuring a primary amine, a carboxylic acid, and a flexible di-ethylene glycol spacer, makes it a valuable component in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[3][4] Understanding its solubility in a variety of organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-(2-Aminoethoxy)acetate, offering a framework for its use in research and development. While extensive quantitative solubility data is not widely published, this document will equip the user with the foundational knowledge and detailed experimental protocols to determine its solubility in their specific applications.
Introduction to 2-(2-Aminoethoxy)acetate
2-(2-Aminoethoxy)acetate is a white to off-white crystalline powder with a molecular weight of 163.17 g/mol .[5][6] Its structure combines the key features of an amino acid and a short polyethylene glycol (PEG) chain, bestowing upon it a distinct set of physicochemical properties. The presence of the amine and carboxylic acid groups allows for a zwitterionic character, while the ether linkages of the PEG spacer contribute to its hydrophilicity and flexibility.[2][7] This unique combination of functionalities makes it an ideal linker for conjugating different molecular entities, enhancing the aqueous solubility and pharmacokinetic properties of the resulting conjugates.[4]
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a function of the intermolecular forces between the solute and the solvent.[8] For 2-(2-Aminoethoxy)acetate, its solubility in organic solvents is dictated by a balance of its polar and non-polar characteristics.
Physicochemical Properties Influencing Solubility
| Property | Value | Source |
| Molecular Formula | C6H13NO4 | [6] |
| Molecular Weight | 163.17 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 124.0 to 128.0 °C | [] |
| XLogP3 | -3.7 | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
The highly negative XLogP3 value indicates a strong hydrophilic character, suggesting a preference for polar solvents.[6] The presence of multiple hydrogen bond donors and acceptors further supports its potential for high solubility in protic and polar aprotic solvents.
Solvent Classification and Expected Solubility
Organic solvents can be broadly classified as polar protic, polar aprotic, and non-polar. The expected solubility of 2-(2-Aminoethoxy)acetate in these classes is as follows:
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Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the structure of 2-(2-Aminoethoxy)acetate with its amine, carboxylic acid, and ether oxygens, strong interactions through hydrogen bonding are expected, leading to good solubility.[]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like DMSO and DMF are known for their ability to dissolve a wide range of polar organic molecules, and it is anticipated that 2-(2-Aminoethoxy)acetate will exhibit at least moderate solubility in these solvents.[]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. Due to the highly polar nature of 2-(2-Aminoethoxy)acetate, it is expected to have very low solubility in non-polar solvents.[8]
Caption: Predicted solubility of 2-(2-Aminoethoxy)acetate based on solvent polarity.
Qualitative and Estimated Quantitative Solubility Data
While comprehensive quantitative data is scarce in the literature, some qualitative information and estimations for closely related compounds are available.
| Solvent | Solvent Class | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Not specified | [] |
| Methanol | Polar Protic | Slightly Soluble | Not specified | [] |
| Ethanol | Polar Protic | Soluble (for related PEG-acid) | > 10 (for m-PEG5-CH2COOH) | [10] |
| Acetone | Polar Aprotic | Soluble (for related PEG-acid) | Not specified | [10] |
| Water | Polar Protic | Soluble | Not specified | [11] |
It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility can vary. The data for m-PEG5-CH2COOH provides a useful, albeit estimated, reference point for ethanol. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Determination of Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10] This section provides a detailed, step-by-step protocol for this method, followed by common analytical techniques for quantification.
Shake-Flask Method: A Step-by-Step Protocol
Objective: To determine the saturation concentration of 2-(2-Aminoethoxy)acetate in a specific organic solvent at a controlled temperature.
Materials:
-
2-(2-Aminoethoxy)acetate (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of 2-(2-Aminoethoxy)acetate and add it to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
For finely suspended particles, centrifugation of the vial can be performed to facilitate separation.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using an appropriate analytical technique (see Section 4.2).
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Analytical Quantification Methods
HPLC is a highly sensitive and specific method for determining the concentration of 2-(2-Aminoethoxy)acetate.
-
Principle: The diluted sample is injected into an HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected by a UV detector.
-
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of 2-(2-Aminoethoxy)acetate of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample and record the peak area.
-
Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.
-
For a less complex matrix where 2-(2-Aminoethoxy)acetate is the only absorbing species, UV/Vis spectroscopy offers a simpler and faster method.
-
Principle: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for 2-(2-Aminoethoxy)acetate. According to the Beer-Lambert law, absorbance is directly proportional to concentration.
-
Methodology:
-
Determine λmax: Scan a solution of 2-(2-Aminoethoxy)acetate across a range of UV wavelengths to determine the λmax.
-
Standard Preparation and Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve.
-
Sample Analysis and Concentration Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration, then calculate the original solubility.
-
Practical Applications and Field-Proven Insights
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In Drug Conjugation Reactions: The solubility of 2-(2-Aminoethoxy)acetate in common reaction solvents such as DMF and DMSO is a critical factor. Ensuring complete dissolution is necessary for homogenous reaction kinetics and to avoid side reactions. If solubility is limited, a co-solvent system or gentle heating may be employed, though stability at elevated temperatures should be verified.
-
Purification: During work-up and purification (e.g., chromatography or crystallization), understanding the solubility in various solvents is essential for efficient separation from reactants and byproducts. For instance, its poor solubility in non-polar solvents can be exploited for precipitation.
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Formulation: For final drug product formulation, the solubility in pharmaceutically acceptable solvents or co-solvent systems will dictate the achievable concentration and stability of the formulation.
Conclusion
2-(2-Aminoethoxy)acetate is a key building block in modern drug development, and a thorough understanding of its solubility is crucial for its effective application. While quantitative solubility data in a wide range of organic solvents is not extensively documented, this guide provides a robust theoretical framework and detailed experimental protocols to empower researchers to determine this critical parameter. By leveraging the principles of "like dissolves like" and employing standardized methods such as the shake-flask protocol, scientists can obtain reliable solubility data to optimize their synthetic, purification, and formulation processes, thereby accelerating the development of novel therapeutics.
References
-
Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]
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PubChem. (n.d.). (2-(2-Aminoethoxy)ethoxy)acetic acid. Retrieved from [Link]
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Arakawa, T., & Timasheff, S. N. (1983). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Biochemistry, 22(26), 6536–6544. Retrieved from [Link]
- Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table 1 from Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Retrieved from [Link]
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